Product packaging for Fmoc-N-Me-L-Trp(Boc)-OH(Cat. No.:CAS No. 220155-72-6)

Fmoc-N-Me-L-Trp(Boc)-OH

Cat. No.: B3342489
CAS No.: 220155-72-6
M. Wt: 540.6 g/mol
InChI Key: MXKJLYRFMUOEPT-JGCGQSQUSA-N
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Description

Significance of N-Methylated Amino Acids in Peptide Chemistry

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a subtle yet powerful modification that can significantly alter the properties of a peptide. researchgate.netresearchgate.net This modification is found in a variety of natural products and has been increasingly incorporated into synthetic peptides to enhance their therapeutic potential. acs.org

The introduction of an N-methyl group imparts several key characteristics to a peptide. peptide.com One of the most significant is increased resistance to enzymatic degradation by proteases. researchgate.netcreative-peptides.com This enhanced stability leads to a longer in vivo half-life, a crucial attribute for peptide-based drugs. peptide.com Furthermore, N-methylation can improve a peptide's pharmacokinetic profile by increasing its membrane permeability and, in some cases, even enabling oral bioavailability. researchgate.netresearchgate.net

Rationale for Indole (B1671886) Nitrogen Protection in Tryptophan Derivatives

The indole side chain of tryptophan is susceptible to various side reactions under the conditions commonly used in peptide synthesis. peptide.compeptide.com During the acid-mediated cleavage of other protecting groups, the indole ring can be alkylated or otherwise modified by reactive carbocations generated in the reaction mixture. rsc.orgrsc.org This is a significant challenge, particularly in the synthesis of peptides containing both arginine and tryptophan, where protecting groups released from arginine can react with the tryptophan indole. peptide.compeptide.com

To prevent these unwanted side reactions and ensure the integrity of the tryptophan residue, the indole nitrogen is often protected. rsc.org The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. rsc.orggoogle.com The Boc group is stable under the basic conditions used for Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. rsc.orgaltabioscience.com The use of Fmoc-Trp(Boc)-OH has been shown to minimize side reactions and result in purer crude peptides in higher yields. peptide.compeptide.com

Upon treatment with TFA, the Trp(Boc) residue forms an intermediate carbamic acid, which continues to protect the indole ring. peptide.com This intermediate subsequently decomposes upon neutralization to release carbon dioxide and the deprotected tryptophan residue. peptide.com

Overview of Fmoc-Based Peptide Synthesis Principles

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, and the Fmoc (9-fluorenylmethoxycarbonyl) strategy is one of the most widely used approaches. creative-peptides.comlifetein.com The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, or resin. oup.comwpmucdn.com This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each step. oup.com

The Fmoc group serves as a temporary protecting group for the α-amino group of the incoming amino acid. creative-peptides.com It is stable under the acidic conditions used to cleave many side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.comlifetein.com This orthogonality is a key advantage of the Fmoc strategy, allowing for selective deprotection and chain elongation. peptide.com

A typical cycle in Fmoc SPPS involves:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a base like piperidine. wpmucdn.comembrapa.br

Washing: The resin is thoroughly washed to remove the cleavage reagents and byproducts. lifetein.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. oup.comwpmucdn.com

Washing: The resin is washed again to remove excess amino acid and coupling reagents. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, typically with a strong acid like TFA. altabioscience.comwpmucdn.com

Contextualization of Fmoc-N-Me-L-Trp(Boc)-OH within Contemporary Synthetic Methodologies

The compound this compound represents a sophisticated building block that addresses several challenges in modern peptide synthesis simultaneously. It is designed for seamless integration into Fmoc-based SPPS workflows for the creation of peptides with enhanced properties. sigmaaldrich.com

The inclusion of the N-methyl group is a strategic choice for developing peptide-based therapeutics with improved metabolic stability and bioavailability. researchgate.netresearchgate.net However, the synthesis of N-methylated peptides can be challenging, often requiring specialized coupling conditions to overcome the steric hindrance of the N-methyl group. acs.orgmblintl.com

The Boc protection on the indole nitrogen is crucial for preventing side reactions, particularly in the synthesis of complex peptides where multiple reactive functionalities are present. peptide.compeptide.com The use of this doubly protected, N-methylated tryptophan derivative allows synthetic chemists to incorporate this modified amino acid into a peptide sequence with a high degree of control and confidence, minimizing the formation of impurities. chemicalbook.com

In essence, this compound is a testament to the evolution of peptide chemistry, providing a ready-to-use solution for the construction of advanced, N-methylated, tryptophan-containing peptides for a wide range of applications, from basic research to drug discovery.

Physicochemical Properties of this compound

PropertyValue
CAS Number 197632-75-0
Molecular Formula C₃₂H₃₂N₂O₆
Molecular Weight 540.61 g/mol
Appearance Powder
Storage Temperature 15-25°C

Table compiled from search results. sigmaaldrich.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H32N2O6 B3342489 Fmoc-N-Me-L-Trp(Boc)-OH CAS No. 220155-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O6/c1-31(2,3)40-30(38)34-18-20(21-11-9-10-16-27(21)34)17-32(4,28(35)36)33-29(37)39-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h5-16,18,26H,17,19H2,1-4H3,(H,33,37)(H,35,36)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKJLYRFMUOEPT-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Fmoc N Me L Trp Boc Oh

Historical Perspective on N-Methylated Amino Acid Synthesis

The journey to synthesize N-methylated amino acids dates back to the pioneering work of Emil Fischer. google.com The introduction of a methyl group on the alpha-amino nitrogen of an amino acid can profoundly impact the resulting peptide's properties, often enhancing its resistance to enzymatic degradation and improving its bioavailability. researchgate.netresearchgate.netnih.gov Early methods for N-methylation were often harsh and lacked the specificity required for complex molecules with sensitive functional groups. Over the last few decades, significant advancements have been made in developing milder and more efficient methods for the N-methylation of amino acids, both in solution and on solid-phase supports. researchgate.netnih.govnih.gov These advancements have been crucial for the synthesis of N-methylated peptides with therapeutic potential. researchgate.net

Classical Synthetic Approaches for Fmoc-N-Me-L-Trp(Boc)-OH Precursors

The traditional synthesis of this compound involves a stepwise approach that includes the protection of the alpha-amino group, methylation of the resulting amine, and protection of the tryptophan indole (B1671886) side chain.

N-Methylation Strategies

Several methods have been developed for the N-methylation of amino acids. One common approach involves the formation of a sulfonamide, followed by methylation and subsequent removal of the sulfonamide group. The use of o-nitrobenzenesulfonyl (o-NBS) chloride as a protecting and activating group has proven effective. nih.govnih.gov This three-step procedure, compatible with SPPS, involves sulfonylation, methylation with a methylating agent like dimethyl sulfate (B86663) or methyl iodide, and finally desulfonylation. nih.govnih.gov Another established method is reductive amination, which offers a robust route to N-methylated amino acids. researchgate.net More recent developments have focused on streamlining this process, with some methods achieving N-methylation in significantly reduced reaction times. nih.gov

A comparison of common N-methylation strategies is presented below:

Method Reagents Advantages Disadvantages Reference(s)
Sulfonamide Method o-NBS-Cl, Methylating Agent (e.g., Dimethyl Sulfate), ThiolCompatible with SPPS, High EfficiencyThree-step process nih.govnih.gov
Reductive Amination Formaldehyde, Reducing AgentRobust, Direct MethylationCan be less specific researchgate.net
Direct Alkylation Methyl Iodide, BaseSimpler procedureRisk of over-methylation researchgate.net

Indole N-Boc Protection Strategies

The indole side chain of tryptophan is susceptible to side reactions, particularly during acid-mediated cleavage steps in peptide synthesis. peptide.comacs.org To prevent these unwanted reactions, the indole nitrogen is often protected. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. peptide.comacs.orggoogle.com It offers good stability during peptide synthesis and can be removed under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com The use of Fmoc-Trp(Boc)-OH is particularly recommended in syntheses involving arginine, as it minimizes side reactions with byproducts from arginine deprotection. peptide.com Other protecting groups for the tryptophan indole ring have also been explored, such as the formyl group, which is base-labile, and the mesitylenesulfonyl (Mts) group. google.comchemimpex.comumn.edu

Enzymatic and Biocatalytic Approaches to N-Methylated Tryptophan Scaffolds

The development of enzymatic and biocatalytic methods for creating N-methylated tryptophan scaffolds offers a green and highly selective alternative to traditional chemical synthesis. These biological approaches often proceed with high stereoselectivity, minimizing the need for complex purification steps to separate enantiomers. nih.gov

Researchers have explored several biocatalytic strategies for the N-methylation of amino acids. One promising avenue involves the use of N-methyl-L-amino acid dehydrogenases. For instance, an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida has been successfully expressed in a pyruvate-overproducing Corynebacterium glutamicum strain. nih.gov This whole-cell biocatalyst facilitated a one-step conversion of sugars and methylamine (B109427) into N-methyl-L-alanine, demonstrating a proof-of-concept for producing N-methylated amino acids from simple feedstocks. nih.gov While this was demonstrated with alanine, the principle extends to other amino acids, suggesting a potential pathway for N-methyl-L-tryptophan.

Another significant biocatalytic approach is the use of methyltransferase enzymes. These enzymes can transfer a methyl group, typically from a donor molecule like S-adenosylmethionine (SAM), to a target molecule. In the biosynthesis of the antibiotic thiostrepton, a tryptophan methyltransferase (TsrM) was identified that methylates the C2 position of the tryptophan indole ring. nih.gov While this particular enzyme acts on the indole ring rather than the alpha-amino group, it highlights the existence of tryptophan-specific methyltransferases in nature. Research into the biosynthesis of N-methylated tryptamines has also identified N-methyltransferases that act sequentially on the amino group of tryptamine, a decarboxylated form of tryptophan. researchgate.netresearchgate.net These enzymes, if their substrate scope can be broadened or engineered, could be adapted for the direct N-methylation of L-tryptophan.

Furthermore, enzymes like tryptophanase have been used for the synthesis of L-tryptophan derivatives. nih.gov This enzyme catalyzes the coupling of an indole moiety with S-methyl-L-cysteine. nih.gov Chemoenzymatic strategies, which combine chemical and enzymatic steps, are also being developed. nih.gov For example, a biocatalyst could be used to generate the chiral N-methyl-L-tryptophan core, which would then be chemically protected with Fmoc and Boc groups to yield the final product, this compound.

The table below summarizes key findings in the biocatalytic synthesis of N-methylated amino acid scaffolds.

Enzyme/Biocatalyst SystemSubstrate(s)ProductKey Finding
N-methyl-L-amino acid dehydrogenase in C. glutamicumGlucose, MethylamineN-methyl-L-alanineOne-step fermentative process from sugars to N-methylated amino acids. nih.gov
TryptophanaseMethylated Indole, S-methyl-L-cysteineMethylated L-tryptophanEffective for synthesizing derivatives methylated on the indole ring. nih.gov
Tryptophan N-methyltransferase (TrpM)Tryptamine, SAMN-methyltryptamineDemonstrates enzymatic capability for N-methylation in the tryptophan family. researchgate.net
Ketimine Reductasesα-keto amino acids, AminesN-alkyl amino acidsProvides optically pure N-alkylated amino acids in high yields. nih.gov

Stereochemical Control and Diastereoselectivity in Synthesis

Maintaining the L-configuration at the alpha-carbon is paramount during the synthesis of this compound. Chemical N-methylation can risk racemization, diminishing the purity and biological activity of the final peptide. Therefore, methods that ensure strict stereochemical control are essential.

A common strategy to achieve stereoselectivity is the use of chiral auxiliaries. The Schöllkopf method, for example, utilizes a chiral bis-lactim ether derived from valine and glycine (B1666218) to introduce the amino acid side chain with high stereocontrol. acs.orgchim.it This approach has been successfully applied to the synthesis of various unnatural amino acids. acs.org Similarly, a Strecker amino acid synthesis strategy employing (S)-methylbenzylamine as a chiral auxiliary has been used to produce a range of optically pure (S)-tryptophan analogues. rsc.org

Another powerful technique involves the diastereoselective alkylation of a metalated Schiff base complex. For instance, a nickel(II)-complex of a Schiff base derived from glycine and (S)-2-N-(N'-benzylprolyl)aminobenzophenone, or (S)-Ni-BPB-Gly, can be selectively alkylated. This method was used to synthesize a precursor for NIn-methyl-6-[18F]fluorotryptophan, where the bulky chiral ligand directed the alkylation to produce the desired (S,S) diastereomer with high selectivity. mdpi.com This type of stereoselective C-C bond formation is crucial for building the tryptophan backbone before or during the introduction of the N-methyl group.

For the N-methylation step itself, solid-phase synthesis methods have been developed that can reduce the risk of racemization. One protocol uses a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid of an Fmoc-amino acid. csic.es The N-methylation is then carried out on the resin-bound amino acid using reagents like methyl iodide, following the Biron-Kessler method. csic.es This solid-phase approach can simplify purification and has been shown to be effective for sterically hindered amino acids.

The table below outlines selected methods and their effectiveness in controlling stereochemistry during the synthesis of tryptophan derivatives.

MethodKey Reagent/AuxiliaryApplicationOutcome
Strecker Synthesis(S)-methylbenzylamineSynthesis of indole-substituted (S)-tryptophansProduction of optically pure (S)-tryptophan analogues. rsc.org
Diastereoselective Alkylation(S)-Ni-BPB-Gly complexSynthesis of an NIn-methyl-tryptophan precursorSelective formation of the (S,S)-diastereomer. mdpi.com
Solid-Phase N-methylation2-Chlorotrityl chloride (2-CTC) resinN-methylation of Fmoc-amino acidsHigh yield and purity of Fmoc-N-Me-AA-OH with minimal racemization. csic.es
Schöllkopf MethodChiral bis-lactim etherAsymmetric synthesis of tryptophan analoguesHigh stereoselectivity for creating unnatural S-amino acids. acs.org

Protecting Group Chemistry in the Context of Fmoc N Me L Trp Boc Oh

Orthogonal Protecting Group Strategies (Fmoc/Boc/tBu)

Orthogonal protection schemes are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. biosynth.compeptide.com The most widely adopted strategy in SPPS is the Fmoc/tBu approach, which offers a truly orthogonal combination. nih.govacs.orgpublish.csiro.au This is in contrast to the older Boc/Bzl strategy, which is considered quasi-orthogonal as both groups are removed by acids of varying strengths. biosynth.com

In the context of Fmoc-N-Me-L-Trp(Boc)-OH, this orthogonality is paramount. The Nα-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the indole (B1671886) nitrogen of the tryptophan side chain is protected by the acid-labile tert-Butoxycarbonyl (Boc) group. medchemexpress.comsigmaaldrich.com This allows for the iterative removal of the Fmoc group at each step of peptide chain elongation without affecting the Boc group on the tryptophan side chain or other acid-labile side-chain protecting groups like tert-butyl (tBu). biosynth.comiris-biotech.de

The Fmoc group is characterized by its stability towards acids and its lability towards bases. chempep.comwikipedia.org It is stable under the acidic conditions used to cleave tBu and Boc protecting groups, such as treatment with trifluoroacetic acid (TFA). chempep.comcreative-peptides.com This stability is crucial for maintaining the integrity of the Nα-protection during the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Conversely, the Fmoc group is readily cleaved by bases, typically through a β-elimination mechanism. chempep.comtotal-synthesis.com The most common reagent for Fmoc deprotection in SPPS is a solution of 20% piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). wikipedia.orgaltabioscience.com The reaction is generally rapid, with a half-life of the Fmoc group in this solution being approximately 6 seconds. wikipedia.org The deprotection process is often monitored by UV spectrophotometry, as the cleaved dibenzofulvene-piperidine adduct exhibits strong UV absorbance. altabioscience.com The rate of Fmoc removal can be influenced by the base concentration, solvent polarity, and temperature. chempep.comresearchgate.net While secondary amines like piperidine are most effective, primary amines can also be used, whereas tertiary amines are much slower. chempep.comresearchgate.net

Table 1: Stability and Lability of the Fmoc Group
ConditionStability/LabilityReagents/Details
AcidicStableTrifluoroacetic acid (TFA), Hydrobromic acid (HBr), Sulfuric acid chempep.comcreative-peptides.comtotal-synthesis.com
BasicLabile20% Piperidine in DMF (standard), Piperazine (B1678402), DBU chempep.comwikipedia.orgaltabioscience.com
HydrogenolysisControversial/Potentially LabilePd/C, H₂; selectivity can sometimes be achieved chempep.comtotal-synthesis.com

The tert-Butoxycarbonyl (Boc) group is employed to protect the indole nitrogen of the tryptophan side chain in this compound. medchemexpress.comsigmaaldrich.com This protection is vital to prevent side reactions, such as oxidation or alkylation of the electron-rich indole ring, during peptide synthesis and cleavage. thermofisher.compeptide.com The Boc group is stable to the basic conditions used for Fmoc removal, ensuring it remains intact during chain elongation. organic-chemistry.org

The Boc group is cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA). creative-peptides.comorganic-chemistry.org The cleavage mechanism involves the formation of a stable tert-butyl cation. peptide.comorganic-chemistry.org For complete removal of the Boc group from the indole nitrogen, a final treatment with a high concentration of TFA, often in a "cleavage cocktail" containing scavengers, is performed at the end of the synthesis. thermofisher.comthermofisher.com It has been noted that when the indole-Boc group is cleaved with TFA, the tert-butyl moiety leaves first, creating an indole-carboxy intermediate that can help protect the tryptophan from alkylation. peptide.com

Table 2: Stability and Cleavage of the Boc Group on Indole Nitrogen
ConditionStability/LabilityReagents/Details
BasicStablePiperidine, Diethylamine (conditions for Fmoc removal) organic-chemistry.org
AcidicLabileTrifluoroacetic acid (TFA), Hydrofluoric acid (HF) creative-peptides.comthermofisher.comorganic-chemistry.org
NucleophilesStableGenerally stable towards most nucleophiles organic-chemistry.org

The Fmoc/tBu strategy, central to the use of this compound, is compatible with a wide array of acid-labile side-chain protecting groups. biosynth.comnih.gov These groups are designed to be stable during the basic Fmoc-deprotection steps and are removed simultaneously with the Boc group on the tryptophan and the cleavage of the peptide from the resin using a strong acid like TFA. iris-biotech.dealtabioscience.com

Commonly used compatible side-chain protecting groups include:

tBu (tert-Butyl): For the protection of the hydroxyl groups of Serine (Ser) and Threonine (Thr), and the carboxyl groups of Aspartic acid (Asp) and Glutamic acid (Glu). iris-biotech.de

Trt (Trityl): Often used for the side chains of Histidine (His), Cysteine (Cys), Asparagine (Asn), and Glutamine (Gln). thermofisher.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A common protecting group for the guanidino group of Arginine (Arg). nih.gov

The choice of these protecting groups is critical for preventing side reactions and ensuring the synthesis of the target peptide with high purity. altabioscience.com

Deprotection Kinetics and Efficiency in this compound Applications

For this compound, the N-methylation might influence the conformation of the peptide backbone and potentially affect the accessibility of the Fmoc group to the deprotection reagent. The kinetics of Fmoc deprotection can be monitored in real-time using UV spectroscopy to ensure complete removal before the next coupling step. wikipedia.org Studies have compared the deprotection kinetics of different deprotection reagents, showing that while piperidine is the standard, other bases like 4-methylpiperidine (B120128) or piperazine can also be effective. nih.govresearchgate.net

The final cleavage and deprotection of the Boc and other side-chain protecting groups with TFA is typically carried out for 1 to 2 hours to ensure complete removal. thermofisher.com However, prolonged exposure to strong acid can lead to side reactions, so minimizing cleavage time is often desirable. thermofisher.com

By-Product Formation during Deprotection and Mitigation Strategies

Several side reactions can occur during the deprotection steps of Fmoc-SPPS, leading to the formation of unwanted by-products.

During Fmoc deprotection , the primary by-product is the dibenzofulvene (DBF) intermediate. chempep.com This reactive species can potentially add to the newly liberated N-terminal amine, although this is largely prevented by the use of a secondary amine like piperidine, which efficiently traps DBF to form a stable adduct. chempep.comwikipedia.org Another potential side reaction is the formation of piperidinyl-alanine, though this is less common. chempep.com Diketopiperazine formation can also occur, particularly at the dipeptide stage, leading to cleavage of the peptide from the resin. iris-biotech.de

During the final acidic cleavage (TFA treatment) , the carbocations generated from the cleavage of Boc and tBu groups are highly reactive and can lead to significant by-products. peptide.comthermofisher.com The indole ring of tryptophan is particularly susceptible to alkylation by these carbocations. peptide.comthermofisher.com This can result in the modification of the tryptophan residue, leading to impurities that are difficult to remove. sigmaaldrich.com Using Boc protection on the indole nitrogen, as in this compound, significantly mitigates this side reaction. peptide.com The temporary indole-carboxy intermediate formed upon initial cleavage of the Boc group helps to shield the indole from alkylation. peptide.com

Strategies to mitigate by-product formation include:

Using a sufficient excess of the trapping agent (e.g., piperidine) during Fmoc deprotection. wikipedia.org

Careful selection of coupling and deprotection times to minimize exposure to harsh conditions. thermofisher.com

The use of scavenger cocktails during the final TFA cleavage is the most critical strategy for preventing side reactions. peptide.comthermofisher.com

Role of Scavengers in Protecting Group Removal

Scavengers are essential components of the final cleavage cocktail in Fmoc/tBu-based SPPS. thermofisher.com Their primary role is to trap the reactive carbocations generated during the acid-mediated removal of Boc, tBu, and other acid-labile protecting groups. peptide.comthermofisher.com By quenching these electrophilic species, scavengers prevent the modification of sensitive amino acid residues like tryptophan and methionine. peptide.comthermofisher.com

The indole ring of tryptophan is highly nucleophilic and prone to alkylation by t-butyl cations. thermofisher.com The use of scavengers is therefore mandatory when cleaving peptides containing tryptophan. thermofisher.com

Commonly used scavengers and their functions are listed in the table below. A typical cleavage cocktail, often referred to as "Reagent K," might consist of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). biotage.com The specific composition of the scavenger cocktail is chosen based on the amino acid composition of the peptide. thermofisher.com For peptides containing tryptophan, scavengers like water, triisopropylsilane (B1312306) (TIS), and EDT are crucial for preventing alkylation and oxidation of the indole ring. thermofisher.combiotage.com

Table 3: Common Scavengers and Their Roles in TFA Cleavage
ScavengerFunctionTarget Residues/Protecting Groups
Water (H₂O)Suppresses t-butylation of Trp, hydrolyzes linkerTryptophan (Trp) thermofisher.comacs.org
Triisopropylsilane (TIS)Reduces trityl cations, prevents reattachmentCysteine (Cys), Histidine (His) biotage.comacs.org
1,2-Ethanedithiol (EDT)Scavenges trityl groups, reduces methionine sulfoxide (B87167)Cysteine (Cys), Methionine (Met) biotage.com
ThioanisolePrevents reattachment of protecting groupsArginine (Arg), Tryptophan (Trp) sigmaaldrich.comsigmaaldrich.com
AnisolePrevents alkylation of Trp by t-butyl and benzyl (B1604629) cationsTryptophan (Trp) sigmaaldrich.com

Analytical Methodologies for Purity and Stereochemical Integrity Assessment of Fmoc N Me L Trp Boc Oh

Chromatographic Techniques for Purity Determination

Chromatography is a cornerstone for assessing the purity of Fmoc-protected amino acids. It allows for the separation and quantification of the main compound from any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the chemical purity of Fmoc-N-Me-L-Trp(Boc)-OH. sigmaaldrich.comottokemi.comottokemi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) (ACN), often with additives like trifluoroacetic acid (TFA) or formic acid.

The purity is determined by integrating the peak area of the main compound in the chromatogram and comparing it to the total area of all peaks. mdpi.com Suppliers of high-quality Fmoc-amino acids often specify a purity of ≥97% or even ≥99% by HPLC. sigmaaldrich.commerck-lifescience.com.twsigmaaldrich.com The use of highly optimized HPLC methods with characterized standards for all potential amino acid-related impurities allows for their accurate quantification, ensuring that no impurities are hidden under the main product peak. merck-lifescience.com.tw

A typical analytical HPLC setup for a related Fmoc-N-methylated amino acid involves a C18 column with a gradient elution system. mdpi.com For instance, a gradient of 50% to 100% acetonitrile in water (with 0.036% TFA in ACN and 0.045% TFA in water) over 8 minutes can be employed, with UV detection at 220 nm. mdpi.com

Table 1: Example RP-HPLC Conditions for Purity Analysis of Fmoc-N-Methylated Amino Acids

ParameterValueReference
Column C18 XBridge BEH 130, 3.5 µm, 4.5 mm x 100 mm mdpi.com
Mobile Phase A Water with 0.045% TFA mdpi.com
Mobile Phase B Acetonitrile with 0.036% TFA mdpi.com
Gradient 50% to 100% B in 8 minutes mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 220 nm mdpi.com

The stereochemical purity of this compound is critical, as the presence of the D-enantiomer can lead to the formation of diastereomeric impurities in the final peptide, which are often difficult to separate and can have undesirable biological effects. Chiral HPLC is the gold standard for determining enantiomeric purity, with required levels often exceeding 99.8% enantiomeric excess (ee). merck-lifescience.com.twphenomenex.com

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of Fmoc-amino acids under reversed-phase conditions. phenomenex.comnih.gov These separations are typically achieved using isocratic elution with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidic additive (like TFA or formic acid). phenomenex.com For the closely related Fmoc-L-Trp(Boc)-OH, baseline resolution of its enantiomers has been successfully achieved on various cellulose-based CSPs. phenomenex.com The Lux Cellulose-3 column, for example, can resolve the D and L enantiomers using a mobile phase of acetonitrile and 0.1% formic acid. phenomenex.com

The advantages of chiral HPLC include high speed, low detection levels, and ease of use, making it an indispensable tool for quality control in peptide chemistry. phenomenex.com

Table 2: Chiral HPLC Enantioseparation Data for Fmoc-Trp(Boc)-OH

ParameterValueReference
Column Lux 5 µm Cellulose-3 (250 x 4.6 mm) phenomenex.com
Mobile Phase ACN / 0.1% Formic Acid (60:40) phenomenex.com
Flow Rate 1.0 mL/min phenomenex.com
Temperature Ambient phenomenex.com
Detection UV at 220 nm phenomenex.com
L-Enantiomer Retention Time (k1) 10.39 phenomenex.com
D-Enantiomer Retention Time (k2) 12.01 phenomenex.com
Selectivity (α) 1.18 phenomenex.com
Resolution (Rs) 2.21 phenomenex.com

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the molecular structure of this compound and for identifying any structural impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to elucidate the detailed molecular structure of this compound. mdpi.com Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are employed for complete structural assignment. mdpi.com

In the ¹H NMR spectrum, characteristic signals confirm the presence of the Fmoc, N-methyl, Boc, and tryptophan moieties. For instance, the N-methyl group will appear as a distinct singlet, and the protons of the fluorenyl group will have characteristic shifts in the aromatic region. mdpi.com For Fmoc-N-Me-Thr(tBu)-OH, the proton spectrum indicated a single signal for the proton attached to the alpha-carbon, confirming the presence of a single stereoisomer. mdpi.com A similar analysis would be expected for this compound. ¹³C NMR provides complementary information on the carbon skeleton of the molecule. rsc.org While specific spectral data for this compound is not widely published, data for the parent compound, Fmoc-Trp(Boc)-OH, is available and serves as a reference. chemicalbook.com

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for identifying and profiling impurities. mdpi.com When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific method for analysis. mdpi.comkcl.ac.uk

Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, which typically shows the protonated molecule [M+H]⁺. mdpi.com For this compound (C₃₂H₃₂N₂O₆), the expected monoisotopic mass is 540.2260 Da. nih.gov High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) analyzer, provides highly accurate mass measurements, which further confirms the elemental composition of the compound and any detected impurities. mdpi.com

Table 3: Molecular Identity Data for this compound

PropertyValueReference
Molecular Formula C₃₂H₃₂N₂O₆ sigmaaldrich.comscbt.com
Molecular Weight 540.61 g/mol sigmaaldrich.comscbt.com
Monoisotopic Mass 540.22603674 Da nih.gov
Commonly Observed Ion (ESI+) [M+H]⁺ mdpi.com

Advanced Methods for Quality Control and Certification

The increasing demand for high-quality synthetic peptides has driven the implementation of more stringent quality control measures and certification for raw materials like this compound. altabioscience.commerck-lifescience.com.tw

Leading suppliers have moved beyond simple purity statements to provide enhanced specifications. This includes the quantification of specific, known impurities such as dipeptides or side-chain unprotected Fmoc-amino acids, with limits often set as low as ≤ 0.1%. merck-lifescience.com.tw Another critical parameter is the content of free amino acid, which can be determined by specialized techniques like gas chromatography (GC) after derivatization, offering a more quantitative assessment than older, qualitative TLC-based assays. merck-lifescience.com.tw

Furthermore, many reputable suppliers operate under certified quality management systems, such as ISO 9001. altabioscience.comaltabioscience.com This certification ensures that the manufacturing and quality control processes are standardized, documented, and consistently followed, providing customers with a higher level of confidence in the product's quality and batch-to-batch reproducibility. altabioscience.com These advanced quality control strategies are crucial for minimizing synthesis failures and ensuring the reliable production of high-purity peptides for research and therapeutic applications. altabioscience.com

Applications of Fmoc N Me L Trp Boc Oh As a Building Block in Complex Chemical Systems

Integration into Solid-Phase Peptide Synthesis (SPPS).researchgate.netchemimpex.comrsc.orgspringernature.com

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, and the integration of N-methylated amino acids like Fmoc-N-Me-L-Trp(Boc)-OH is critical for creating peptides with enhanced properties. chemimpex.comnih.gov The presence of the N-methyl group introduces steric hindrance, which can impede coupling reactions, while the Boc-protected tryptophan side chain requires careful handling to prevent side reactions. researchgate.netspringernature.compeptide.com

Resin Selection and Loading Strategies.researchgate.net

The choice of solid support is a critical first step in SPPS. For the incorporation of sterically demanding residues like this compound, high-swelling resins are often preferred as they can improve coupling efficiencies for aggregating peptides. nih.gov Resins with low initial loading capacities (less than 0.5 mmol/g) are also beneficial in mitigating steric hindrance. nih.gov

The initial attachment of the first amino acid to the resin, known as loading, is a pivotal step. For Fmoc-based SPPS, resins like the 2-chlorotrityl chloride (2-CTC) resin are commonly used for the preparation of fully protected peptide acids. peptide.commdpi.com The loading of the first amino acid onto the resin is typically achieved using a suitable base, and the progress of the reaction can be monitored to ensure complete attachment before proceeding with peptide chain elongation. mdpi.com

Table 1: Commonly Used Resins in SPPS for Difficult Sequences

Resin Type Key Characteristics Typical Loading Capacity (mmol/g) Suitable for
2-Chlorotrityl Chloride (2-CTC) Resin Highly acid-labile, allows for the synthesis of protected peptide fragments. peptide.comacs.org 1.0 - 1.6 Fmoc-based synthesis of protected peptides. peptide.com
TentaGel Resin High-swelling, PEG-based resin. nih.gov 0.19 - 0.3 Aggregating peptides and sterically hindered amino acids. nih.gov
ChemMatrix® Resin PEG-based resin known for excellent swelling properties in various solvents. biotage.co.jprsc.org 0.4 - 0.7 Difficult sequences and automated microwave-assisted SPPS. biotage.co.jp
Rink Amide AM Resin TFA-labile resin for the synthesis of peptide amides. peptide.comacs.org 0.5 - 0.8 Automated Fmoc/tBu SPPS. acs.org

Coupling Reagent Optimization for this compound.researchgate.netpeptide.com

The steric hindrance posed by the N-methyl group of this compound necessitates the use of highly efficient coupling reagents to achieve satisfactory acylation. Standard carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to enhance coupling efficiency and minimize racemization. nih.govacs.orgacs.org

For particularly difficult couplings involving N-methylated amino acids, phosphonium (B103445) and uronium/aminium salt-based reagents have proven to be effective. Reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high reactivity and are frequently employed to overcome the steric barrier. Optimization of coupling conditions, such as extended reaction times or double coupling cycles, may also be necessary to drive the reaction to completion. biotage.co.jp

Table 2: Coupling Reagent Efficiency for Hindered Amino Acids

Coupling Reagent Additive Key Advantages Considerations
DIC HOBt or OxymaPure Cost-effective, widely used. acs.orgacs.org May require longer reaction times for N-methylated residues.
HATU DIPEA High coupling efficiency for sterically hindered amino acids. Potential for racemization, requires careful control of base.
HBTU DIPEA Effective for difficult couplings. Can lead to side reactions if not used under optimal conditions.
T3P® - High efficiency, water-soluble by-products. mdpi.comnih.govresearchgate.net Primarily studied in solution-phase synthesis. mdpi.comnih.govresearchgate.net

Automated SPPS Protocols for N-Methylated Tryptophan Incorporation

The automation of SPPS has significantly accelerated peptide synthesis. iris-biotech.de Microwave-assisted SPPS, in particular, has emerged as a powerful tool for the synthesis of difficult sequences, including those containing N-methylated amino acids. nih.govbiotage.co.jp The application of microwave energy can enhance the kinetics of both the coupling and deprotection steps, leading to shorter cycle times and improved synthesis outcomes. biotage.co.jp

Automated synthesizers can be programmed with optimized protocols that incorporate specific parameters for challenging residues like this compound. These protocols may include extended coupling times, the use of specific coupling reagents, and controlled temperature profiles to ensure the efficient incorporation of the N-methylated tryptophan. acs.org For example, a fully automated microwave-assisted protocol might utilize DIC and OxymaPure as coupling reagents, with specific temperature settings for the coupling and deprotection steps. acs.org

Utilization in Solution-Phase Peptide Synthesis (SolPPS) and Fragment Condensation.researchgate.netacs.orgbiotage.co.jpbenchchem.com

While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SolPPS) remains a valuable technique, particularly for large-scale synthesis and the preparation of peptide fragments for subsequent condensation. researchgate.netacs.org The use of this compound in SolPPS presents its own set of challenges and requires careful optimization of reaction conditions. researchgate.netacs.org

Reaction Conditions and Solvent Systems.acs.orgbiotage.co.jpbenchchem.com

In SolPPS, the choice of solvent is critical for ensuring the solubility of all reactants and facilitating the reaction. rsc.org Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents in peptide synthesis. rsc.org However, for Fmoc-based SolPPS, the removal of the dibenzofulvene-piperidine adduct formed during deprotection can be challenging without a solid support. google.com

Recent advances have explored the use of "greener" solvents and novel protecting group strategies to overcome these limitations. rsc.org For instance, the use of a recyclable, phosphorus-containing protecting group has been shown to facilitate purification in an Fmoc-based solution-phase synthesis. google.com The coupling reaction itself often employs the same high-efficiency reagents as in SPPS, with careful control of stoichiometry and reaction time to maximize yield and minimize side reactions. mdpi.comnih.gov

Efficiency and Scalability in Solution-Phase Approaches.researchgate.netacs.org

Fragment condensation, a strategy where smaller, pre-synthesized peptide fragments are coupled together in solution, is a powerful approach for the synthesis of large peptides and proteins. acs.org this compound can be incorporated into these fragments using either SPPS or SolPPS. The subsequent coupling of these fragments requires highly efficient and racemization-suppressing coupling methods to ensure the formation of the desired full-length peptide in high purity. acs.org

Role in the Synthesis of Constrained Peptides and Peptide Mimetics

This compound is instrumental in the synthesis of constrained peptides and peptide mimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability and bioavailability. The N-methyl group on the tryptophan residue introduces a conformational constraint, influencing the peptide backbone and promoting the formation of specific secondary structures like β-turns and helices. This is particularly valuable in the design of macrocyclic peptides, where pre-organization of the linear precursor can facilitate efficient cyclization.

For instance, this compound has been utilized in the solid-phase peptide synthesis (SPPS) of cyclic peptides. google.com The incorporation of N-methylated amino acids can increase the yield and purity of the final cyclic product by reducing aggregation and side reactions during synthesis and cyclization. google.com These constrained peptides often exhibit improved resistance to proteolytic degradation and can have enhanced binding affinity for their biological targets. For example, macrocyclic β-hairpin peptidomimetics containing N-methylated amino acids have been synthesized and shown to possess antimicrobial activity. medchemexpress.com

The synthesis of such complex peptides often employs Fmoc/tBu chemistry on a solid support. nih.govnih.gov The Fmoc group on the α-amine is removed with a mild base like piperidine (B6355638), while the Boc group protecting the indole (B1671886) nitrogen of tryptophan and other acid-labile side-chain protecting groups are removed at the final cleavage step with strong acid, such as trifluoroacetic acid (TFA). nih.govpeptide.com

Applications in DNA-Encoded Chemical Libraries (DECLs) via On-DNA Peptide Synthesis

This compound is also a valuable reagent in the construction of DNA-encoded chemical libraries (DECLs). delivertherapeutics.comresearchgate.net DECLs are vast collections of molecules individually tagged with a unique DNA sequence, enabling the rapid screening of millions of compounds against a biological target. On-DNA peptide synthesis requires reaction conditions that are compatible with the stability of the DNA tag.

The Fmoc-based peptide synthesis strategy has been adapted for use in DECLs. delivertherapeutics.comacs.org In this context, the Boc protecting group on the tryptophan side chain is advantageous because it is stable under the conditions required for Fmoc deprotection (mild base) and subsequent peptide coupling. acs.org While unprotected tryptophan can sometimes be used, it may lead to solubility issues under the aqueous conditions often employed in on-DNA synthesis. acs.org The use of Fmoc-Trp(Boc)-OH, and by extension its N-methylated counterpart, can mitigate these issues and prevent potential side reactions involving the indole ring. acs.org The development of robust, DNA-compatible protecting group strategies is crucial for the successful synthesis of diverse peptide-based DECLs. delivertherapeutics.comacs.org

Derivatization Strategies for Advanced Chemical Applications

The versatility of this compound extends to its potential for further derivatization, enabling the introduction of various functionalities for advanced chemical and biological applications.

While direct examples for this compound are not prevalent in the provided search results, the general principles of peptide modification suggest that the tryptophan indole ring, once deprotected, can be a site for introducing bioconjugation handles. These handles, such as azides, alkynes, or thiols, allow for the site-specific attachment of other molecules like fluorescent dyes, imaging agents, or drug payloads using bioorthogonal chemistry (e.g., click chemistry).

The tryptophan indole nitrogen can be modified with temporary solubilizing groups to aid in the purification of hydrophobic peptides by high-performance liquid chromatography (HPLC). One such strategy involves the use of a Boc-protected, cleavable moiety attached to the indole nitrogen. For example, a Boc-sarcosinyl-sarcosinyl (Boc-Sar-Sar) group has been used to modify tryptophan. researchgate.net After peptide synthesis and cleavage from the resin with TFA, the Boc group is removed, leaving a cationic Sar-Sar moiety that improves the peptide's solubility during HPLC purification. researchgate.net This solubilizing group can then be cleaved under physiological pH conditions to yield the native peptide. researchgate.net A similar approach using a Boc-(N-methylamino)butanoyl (Boc-Nmbu) group has also been reported. researchgate.net These strategies could be adapted for peptides containing N-Me-L-Trp to facilitate their purification.

Use as a Chiral Solvating Agent in NMR Spectroscopy

A notable application of tryptophan derivatives, including those with Fmoc and Boc protection, is their use as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netnih.govtamu.edu

Fmoc-Trp(Boc)-OH has demonstrated a significant ability to differentiate between the enantiomers of various chiral phosphorus compounds, such as phosphonates, phosphinates, phosphates, phosphine (B1218219) oxides, and phosphonamidates. nih.govresearchgate.netnih.govtamu.eduresearchgate.net When this chiral amino acid derivative is added to a solution of a racemic phosphorus compound, it forms transient diastereomeric complexes through non-covalent interactions, such as hydrogen bonding. rsc.org These interactions lead to different chemical environments for the nuclei of the two enantiomers, resulting in separate signals in the ³¹P, ¹³C, or ¹H NMR spectra. nih.govresearchgate.netnih.govtamu.edu This provides a rapid and convenient method for determining the enantiomeric purity of these phosphorus compounds. nih.govresearchgate.netnih.govtamu.edu The larger side-chain group of Fmoc-Trp(Boc)-OH often provides better resolution compared to other N-acyl L-amino acid derivatives. nih.govtamu.edu The degree of signal separation can be optimized by adjusting the concentration of the chiral solvating agent. tamu.eduresearchgate.net This technique is a powerful alternative to more complex methods for chiral analysis. researchgate.net

Compound Class Observed Separation (ppb) in ³¹P NMR Reference
Phosphonamidates46 nih.gov
Phosphinate estersSignificant separation researchgate.net
Methyl phosphonate (B1237965) estersGood separation researchgate.net
Phosphate triestersModerate separation researchgate.net

Enantiomeric Excess Determination by NMR

The determination of enantiomeric purity is a critical aspect of stereoselective synthesis and the characterization of chiral molecules. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile method for this purpose. For a chiral compound like this compound, NMR techniques can be employed in two main ways: to determine its own enantiomeric excess (ee) or to use it as a chiral auxiliary to determine the ee of other compounds.

The fundamental principle behind using NMR for chiral discrimination is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable (isochronous) in an achiral environment, into a mixture of diastereomers. Diastereomers have different physical properties and are, therefore, spectroscopically distinct (anisochronous), leading to separate signals in the NMR spectrum. nih.govresearchgate.net The relative integration of these signals provides a direct measure of the enantiomeric excess. This conversion can be achieved through two primary methods: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.govresearchgate.net

Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that reacts with the enantiomers of a substrate to form new, stable diastereomeric compounds through covalent bonds. researchgate.net To determine the enantiomeric purity of this compound, one could react its carboxylic acid moiety with a chiral alcohol or amine, such as (S)-phenylethylamine, in the presence of a coupling agent. The resulting diastereomeric amides would exhibit distinct signals in the ¹H or ¹³C NMR spectra, allowing for quantification.

Chiral Solvating Agents (CSAs): A CSA is an enantiomerically pure compound that forms transient, non-covalent diastereomeric complexes with the enantiomers of the substrate. nih.govrsc.org These weak interactions, which may include hydrogen bonds, dipole-dipole, or π-π interactions, are sufficient to create a chiral environment around the analyte, leading to chemical shift differences (ΔΔδ) between the signals of the two enantiomers. rsc.org This method is often preferred as it is non-destructive, requires no chemical modification of the analyte, and avoids potential complications like kinetic resolution or racemization during derivatization. nih.gov

While specific research detailing the use of this compound as a chiral solvating agent is not extensively documented in the reviewed literature, its close structural analog, N-Fmoc-N'-Boc-L-tryptophan (Fmoc-L-Trp(Boc)-OH or FBTrp) , has been proven to be a highly effective and versatile CSA. nih.govresearchgate.nettamu.eduwiley-vch.de It is particularly useful for determining the enantiomeric purity of a wide range of chiral organophosphorus compounds, including phosphonates, phosphinates, phosphates, and phosphine oxides, using primarily ³¹P and ¹H NMR spectroscopy. nih.govtamu.eduresearchgate.net

The mechanism involves the formation of diastereomeric complexes between the chiral amino acid derivative and the enantiomers of the phosphorus compound, likely through hydrogen bonding between the carboxylic acid of the CSA and the phosphoryl group of the analyte. rsc.org This interaction leads to observable separation of signals in the NMR spectrum.

Research Findings with the Analogous Fmoc-L-Trp(Boc)-OH

Studies by Li and Raushel demonstrated that Fmoc-L-Trp(Boc)-OH (FBTrp) could effectively resolve the signals of racemic mixtures of various chiral phosphorus compounds. tamu.edu For example, when FBTrp was added to a solution of racemic 4-acetylphenyl cyclohexyl methylphosphonate (B1257008) in CDCl₃, a clear separation of the enantiomer signals was observed in the ³¹P NMR spectrum. tamu.edu The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on the structure of the analyte and the concentration of the CSA. researchgate.net

The following table presents illustrative data from the literature on the use of Fmoc-L-Trp(Boc)-OH as a CSA to demonstrate the principle of the technique. The data shows the chemical shift separation observed for the enantiomers of different chiral phosphorus compounds upon addition of the CSA.

Interactive Table: ³¹P NMR Enantiomeric Signal Separation using Fmoc-L-Trp(Boc)-OH as a Chiral Solvating Agent
Analyte (Racemic Phosphorus Compound) Observed Nucleus Chemical Shift Separation (ΔΔδ in ppb) Reference
4-Acetylphenyl cyclohexyl methylphosphonate ³¹P 25 tamu.edu
Cyclohexyl P-methylphosphonamidate ³¹P 46 tamu.edu
Ethyl P-methyl-P-phenylphosphinate ³¹P 40 tamu.edu
Diethyl 1-(N-acetylamino)ethylphosphonate ³¹P 80 and 17 (diastereomeric pairs) tamu.edu
4-Nitrophenyl phenyl methylphosphonate ³¹P 8 tamu.edu
Methyl P-cyclohexyl-P-phenylphosphine oxide ³¹P 2 tamu.edu
Note: This data is for the analogous compound Fmoc-L-Trp(Boc)-OH and is presented to illustrate the application of N-protected tryptophan derivatives as chiral solvating agents in NMR spectroscopy.tamu.edu

Based on these findings with a close analog, it is theoretically plausible that this compound could also function as a chiral solvating agent. The N-methylation might influence its solvating properties and the strength of the intermolecular interactions, potentially altering its effectiveness and the magnitude of the induced chemical shift differences for various analytes. However, dedicated research would be required to confirm and quantify its utility in this application.

Methodological Challenges and Mitigation Strategies in Fmoc N Me L Trp Boc Oh Utilization

Steric Hindrance in Coupling Reactions

The most prominent challenge in using Fmoc-N-Me-L-Trp(Boc)-OH is the steric hindrance imposed by the N-methyl group. cem.com This methyl group on the amide nitrogen, adjacent to the bulky Boc-protected tryptophan side chain, creates a sterically congested environment around the secondary amine, which acts as the nucleophile in the acylation step. researchgate.netresearchgate.net

The steric bulk of N-methylated amino acids significantly impedes the approach of the activated carboxyl group of the incoming amino acid, leading to reduced reactivity and coupling efficiency. researchgate.netkohan.com.tw In conventional SPPS, this results in slower reaction rates, incomplete couplings, and lower yields of the target peptide. cem.combiorxiv.org Studies have shown that coupling to N-methylated residues can require multiple coupling cycles and prolonged reaction times, with some couplings achieving conversion rates as low as 17-35% under standard conditions. biorxiv.org This is particularly problematic when coupling other sterically hindered amino acids onto the N-methylated residue. The reduced nucleophilicity of the secondary amine in this compound makes amide bond formation a kinetically challenging step. researchgate.net

Table 1: Illustrative Comparison of Coupling Efficiency for a Standard vs. a Sterically Hindered N-Methylated Amino Acid under Conventional SPPS Conditions
Amino Acid Being CoupledAcylating Amino AcidTypical Coupling Time (min)Achieved Conversion Rate (%)Reference Finding
H-Gly-ResinFmoc-Ala-OH60>99%Standard, non-hindered coupling
H-MeTrp(Boc)-ResinFmoc-Val-OH120~35%Low conversion for bulky residues. biorxiv.org
H-MeAla-ResinFmoc-Ala-OH>240<10%Difficult coupling in conventional SPPS. kohan.com.tw

To address the low reactivity of this compound, several strategies have been developed to drive the coupling reaction to completion.

Microwave Assistance: Microwave-enhanced SPPS has proven to be a highly effective tool for facilitating the coupling of sterically hindered amino acids, including N-methylated residues. cem.comkohan.com.tw The application of microwave energy accelerates the reaction kinetics, allowing difficult couplings to be completed efficiently and in significantly less time. nih.gov For instance, a synthesis that takes 40 hours and yields less than 10% purity via conventional methods can be completed in under 3 hours with purities approaching 89% using microwave assistance. kohan.com.tw This method has been successfully used for the synthesis of peptides rich in N-methylated amino acids, producing high yields and purity. researchgate.net

Activated Esters and Potent Coupling Reagents: The use of highly activated amino acid species can overcome the energy barrier of coupling to a hindered secondary amine. Pre-formed activated esters, such as pentafluorophenyl (Pfp) esters, can enhance reactivity. Another approach involves using potent in-situ coupling reagents. Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and COMU are often employed. researchgate.netmesalabs.com The use of HATU with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a common method for introducing these derivatives, though care must be taken to minimize pre-activation time to prevent side reactions. merckmillipore.com For coupling Fmoc-Trp(Boc)-OH, reagents like PyBOP have also been used successfully. rsc.org

Table 2: Comparison of Synthesis Strategies for a Peptide Containing a Hindered N-Methylated Residue
Synthesis MethodTotal Synthesis TimeCrude Product PurityReference Finding
Conventional SPPS (Room Temp)~40 hours<10%Conventional methods are inefficient. kohan.com.tw
Microwave-Assisted SPPS (MW)<3 hours89%MW drives difficult couplings to completion. kohan.com.tw
MW-Assisted Acylation with COMU4 hours63% (isolated yield)MW represents a significant breakthrough for azapeptides. biorxiv.org

Racemization Control During Activation and Coupling

Racemization, or the loss of chiral integrity at the α-carbon, is a critical concern during peptide synthesis, particularly for sensitive amino acids. nih.gov While the urethane-based Fmoc protecting group generally suppresses racemization, certain residues, including N-alkylated amino acids, are more prone to epimerization, especially during the base-mediated activation step. mesalabs.comnih.gov The activation of the carboxylic acid to form an active ester can lead to the formation of an oxazolone (B7731731) intermediate, which facilitates racemization.

For N-methylated amino acids, minimizing the pre-activation time is crucial, especially when using powerful coupling reagents like HATU/DIPEA. merckmillipore.com The choice of coupling reagent and additives can significantly influence the level of racemization. The addition of additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure is known to suppress racemization. peptide.com Studies have shown that coupling reagents like COMU exhibit superior racemization suppression compared to HOBt-based reagents. mesalabs.com Furthermore, the choice of base can be critical; using a sterically hindered base like 2,4,6-collidine can reduce racemization compared to DIPEA or NMM (N-Methylmorpholine). mesalabs.com For particularly sensitive couplings, the use of carbodiimide (B86325) activation or the addition of copper(II) salts as an additive can also help maintain chiral purity. mesalabs.compeptide.com

Aggregation Phenomena in Peptide Synthesis Incorporating N-Methylated Residues

During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, often forming stable β-sheet structures. chempep.com This aggregation can lead to poor solvation of the peptide-resin, hindering reagent access and causing incomplete coupling and deprotection steps. sigmaaldrich.comchempep.com While N-methylation disrupts a potential hydrogen bond donor site (the backbone N-H), which can reduce aggregation, sequences containing N-methylated residues are not immune to this phenomenon. merckmillipore.commdpi.com Aggregation remains a sequence-dependent problem, and hydrophobic sequences or those with a high tendency to form secondary structures can still be challenging to synthesize, even with the inclusion of this compound. sigmaaldrich.com

One of the most effective strategies to combat aggregation in "difficult sequences" is the incorporation of pseudoproline dipeptides. chempep.comgoogle.com These are dipeptides derived from Ser, Thr, or Cys residues that are reversibly protected as a cyclic oxazolidine (B1195125) or thiazolidine (B150603) structure. chempep.com The introduction of a pseudoproline creates a "kink" in the peptide backbone, similar to that induced by proline, which disrupts the formation of inter-chain β-sheets responsible for aggregation. chempep.comgoogle.com This disruption improves the solvation of the growing peptide chain, enhancing access for reagents and leading to more efficient coupling reactions and higher purity crude products. chempep.comchempep.com The pseudoproline moiety is stable during the basic conditions of Fmoc deprotection but is cleaved during the final acidolytic step (e.g., with TFA), restoring the native amino acid residue. chempep.com

Effective solvation of the peptide-resin is a critical factor for successful SPPS, as it ensures that the reactive sites on the growing peptide chain are accessible to reagents. springernature.com The choice of solvent can significantly impact peptide aggregation and, consequently, synthesis efficiency. The most common solvents used in SPPS are N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are favored for their high polarity and ability to dissolve reagents and swell the resin. thermofisher.com For sequences prone to aggregation, optimizing the solvent system can be beneficial. Using solvent mixtures, such as DCM/DMF/NMP, or adding chaotropic salts or detergents can help to disrupt secondary structures and improve solvation. sigmaaldrich.com Ensuring adequate swelling of the peptidyl-resin is crucial, as well-solvated polymer chains are more accessible, and reagent diffusion is not rate-limiting. springernature.com

Table 3: Common Solvents in SPPS and Their Role in Synthesis
SolventKey PropertiesPrimary Use
N,N-Dimethylformamide (DMF)High polarity, good solvating power for reagents and peptides.Most common solvent for coupling and washing steps. thermofisher.com
N-Methyl-2-pyrrolidone (NMP)Higher boiling point and polarity than DMF, excellent solvating properties.Alternative to DMF, particularly effective for aggregating sequences. thermofisher.com
Dichloromethane (DCM)Excellent resin-swelling properties, lower polarity.Often used for washing steps and in solvent mixtures to improve swelling. thermofisher.com
Dimethyl sulfoxide (B87167) (DMSO)Very high polarity, strong hydrogen bond acceptor.Used as an additive or co-solvent to disrupt aggregation. researchgate.net

Side Reactions Involving Indole (B1671886) Nitrogen and Mitigation

The indole side chain of tryptophan is susceptible to various side reactions during the iterative cycles of Fmoc deprotection and coupling in SPPS. While the tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of this compound is designed to minimize these reactions, its stability and effectiveness can be compromised under certain conditions.

A primary concern is the potential for the Boc group to be prematurely cleaved during the acidic conditions of the final cleavage from the resin or during repeated coupling steps. Although the Boc group is generally stable to the piperidine (B6355638) treatment used for Fmoc group removal, its lability in the presence of strong acids used for global deprotection and cleavage, such as trifluoroacetic acid (TFA), can expose the indole nitrogen. acs.org

Once deprotected, the nucleophilic indole nitrogen can be susceptible to modification by cationic species generated during the synthesis. peptide.com For instance, carbocations derived from other protecting groups or scavengers used in the cleavage cocktail can alkylate the indole ring. In syntheses involving arginine, the sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) can be a source of such reactive species. peptide.com

Mitigation Strategies:

To circumvent these side reactions, several strategies are employed:

Scavengers: The most common approach is the addition of nucleophilic scavengers to the cleavage cocktail. These scavengers, such as triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT), act to quench reactive cationic species before they can react with the tryptophan indole.

Indole Protection: The use of the Boc protecting group on the indole nitrogen is itself a primary mitigation strategy. peptide.com It effectively shields the indole from many potential side reactions during synthesis. acs.org However, as noted, its stability during final cleavage must be considered. In some cases, up to 10% of the Boc group can be lost during coupling, with an additional 20% loss during Fmoc removal. acs.org

Optimized Cleavage Conditions: Careful optimization of the cleavage cocktail composition and reaction time is crucial. The concentration of TFA and the choice and concentration of scavengers can be tailored to minimize side reactions while ensuring efficient cleavage and deprotection of the final peptide.

Purity Requirements for this compound as a Building Block

The purity of the this compound building block is paramount to the successful synthesis of the target peptide. Impurities in the starting material can lead to the incorporation of incorrect structures into the peptide chain, resulting in a complex mixture of by-products that are often difficult to separate from the desired product. ajpamc.com

High-purity Fmoc-amino acids, often exceeding 99% as determined by High-Performance Liquid Chromatography (HPLC), are now widely available. nih.gov The presence of even small amounts of impurities can have a significant cumulative effect, especially in the synthesis of long peptides. ajpamc.com

Common Impurities and Their Impact:

Impurity TypePotential Impact on Peptide Synthesis
Diastereomeric Impurities (D-isomer) Incorporation of the D-isomer leads to the formation of diastereomeric peptides, which can be challenging to purify and may have altered biological activity. ajpamc.com
Free Amino Acid Can lead to the multiple addition of the amino acid at a single position in the peptide chain. nih.gov
Fmoc-β-Ala-OH A common process-related impurity from the Fmoc protection step that can be incorporated into the peptide sequence. nih.gov
Residual Solvents and Reagents May interfere with coupling reactions or lead to unwanted side reactions.
Acetic Acid Can cause termination of the growing peptide chain. Levels below 0.02% are often required for clean synthesis. nih.gov

Purity Assessment:

A combination of analytical techniques is used to ensure the high purity of the this compound building block.

Analytical TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To determine the overall purity and quantify impurities. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the identity of the main component and identify impurities by their mass-to-charge ratio. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or process-related impurities. nih.gov
Chiral HPLC To determine the enantiomeric purity and quantify the presence of the D-isomer. researchgate.net

A study demonstrated that using purified Fmoc-amino acids could increase the purity of the crude peptide by over 15%, highlighting the critical importance of starting material quality. ajpamc.com Therefore, rigorous quality control of the this compound building block is an essential prerequisite for its successful application in peptide synthesis. nih.gov

Advanced Research Directions and Future Prospects for Fmoc N Me L Trp Boc Oh

Development of Novel Protecting Groups for N-Methylated Tryptophan

The development of novel protecting groups for N-methylated tryptophan is an active area of research aimed at overcoming the limitations of current methodologies. While the Boc group is effective, its removal requires acidic conditions that can sometimes lead to unwanted side reactions.

Current Research and Future Directions:

Orthogonal Protecting Groups: Researchers are exploring protecting groups that are removable under different conditions than the Fmoc group, a concept known as orthogonality. peptide.com This would provide greater flexibility in complex peptide synthesis.

Enzyme-Labile Groups: The use of protecting groups that can be cleaved by specific enzymes offers a high degree of selectivity and mild reaction conditions.

Photolabile Groups: Protecting groups that can be removed by light are also being investigated. This approach allows for spatial and temporal control of deprotection, which is particularly useful in the synthesis of peptide arrays and other advanced applications.

Water-Soluble Protecting Groups: The development of water-soluble N-protecting groups, such as 2-phosphonioethyloxycarbonyl and 2-(triphenylphosphonio)isopropyloxycarbonyl, is another promising area. researchgate.net These could facilitate peptide synthesis in aqueous media, aligning with the principles of green chemistry. researchgate.net

Integration into High-Throughput Synthesis Platforms

High-throughput synthesis allows for the rapid generation of large libraries of peptides for screening and drug discovery. The integration of Fmoc-N-Me-L-Trp(Boc)-OH into these automated platforms is a key area of focus.

Challenges and Innovations:

Solubility: The solubility of protected amino acids in the solvents used in automated synthesizers can be a limiting factor. Research is ongoing to optimize solvent systems and develop more soluble derivatives.

Coupling Efficiency: N-methylated amino acids can sometimes exhibit lower coupling efficiencies compared to their non-methylated counterparts. This has led to the development of more potent coupling reagents and optimized reaction protocols for automated synthesis. A "one-bead two-compound" strategy has been developed to facilitate the synthesis and screening of large peptide libraries. nih.gov

Automation Compatibility: Ensuring the physical and chemical properties of the protected amino acid are compatible with the fluidics and reaction chambers of high-throughput synthesizers is an ongoing engineering challenge.

Computational Modeling and Prediction of Reactivity and Conformation

Computational modeling is becoming an increasingly powerful tool in peptide chemistry. By simulating the behavior of molecules at the atomic level, researchers can predict their properties and guide experimental work.

Applications in this compound Research:

Reactivity Prediction: Computational models can be used to predict the reactivity of this compound in different chemical environments, helping to optimize reaction conditions and minimize side reactions.

Conformational Analysis: The N-methylation of a peptide backbone can significantly influence its three-dimensional structure. Computational tools can predict the conformational preferences of peptides containing N-methylated tryptophan, which is crucial for understanding their biological activity.

Protecting Group Design: Modeling can aid in the design of new protecting groups with desired properties, such as enhanced stability or specific cleavage mechanisms.

Sustainable and Scalable Production Methods for Industrial Applications

As the demand for peptide-based drugs grows, so does the need for sustainable and scalable methods for producing the necessary building blocks, including this compound. nih.gov

Key Areas of Development:

Green Solvents: Researchers are investigating the use of more environmentally friendly solvents to replace traditional, often hazardous, ones like dimethylformamide (DMF). acs.org Recent studies have explored alternatives such as N-butylpyrrolidinone (NBP). acs.org

Catalytic Methods: The development of catalytic methods for the synthesis of protected amino acids can reduce waste and improve efficiency compared to stoichiometric approaches.

Flow Chemistry: Continuous flow manufacturing processes offer several advantages over traditional batch production, including improved safety, consistency, and scalability. The application of flow chemistry to the synthesis of this compound is a promising area for future development.

Aqueous Synthesis: A novel approach to peptide assembly in water has been developed using a water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group, which could represent a more sustainable alternative. nih.gov

Exploration in New Conjugation and Bioconjugation Methodologies

Bioconjugation is the process of linking a peptide to another molecule, such as a protein, antibody, or nanoparticle, to create a new entity with combined properties. This compound and similar derivatives are valuable tools in this field. chemimpex.comchemimpex.com

Emerging Methodologies:

Click Chemistry: This set of highly efficient and specific reactions is well-suited for bioconjugation. Researchers are exploring ways to incorporate "clickable" functional groups into N-methylated tryptophan derivatives.

Native Chemical Ligation: This powerful technique allows for the joining of two unprotected peptide fragments. rsc.org Developing variants of this method that are compatible with N-methylated residues is an active area of research.

Enzymatic Ligation: The use of enzymes to ligate peptides offers high specificity and mild reaction conditions, making it an attractive strategy for creating complex bioconjugates.

Advanced Analytical Techniques for In-Process Monitoring

The ability to monitor the progress of a chemical reaction in real-time is crucial for process optimization and quality control. Advanced analytical techniques are being developed for the in-process monitoring of peptide synthesis involving this compound.

Innovations in Analytical Chemistry:

Spectroscopic Methods: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the chemical changes occurring during a reaction.

Mass Spectrometry: In-line mass spectrometry can be used to monitor the formation of the desired product and detect any side reactions.

Chromatographic Techniques: The development of rapid chromatography methods, such as ultra-high-performance liquid chromatography (UHPLC), allows for fast and efficient analysis of reaction mixtures.

Q & A

Q. What are the optimal protocols for incorporating Fmoc-N-Me-L-Trp(Boc)-OH into solid-phase peptide synthesis (SPPS)?

this compound is integrated into SPPS using standard Fmoc-chemistry protocols. Activation with coupling reagents like HOBt/DIC or Oxyma/DIC is recommended to ensure efficient amide bond formation. The Boc group on the indole nitrogen of tryptophan prevents side reactions during acidic cleavage, while the Fmoc group is removed with piperidine to expose the α-amino group for subsequent couplings . Ensure resin swelling in DMF or NMP before coupling, and monitor reaction completion via Kaiser or chloranil tests.

Q. How do the Boc and Fmoc protecting groups in this compound contribute to peptide synthesis stability?

The Fmoc group protects the α-amino group and is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), enabling iterative couplings. The Boc group on the indole nitrogen prevents alkylation or oxidation during resin handling and acidic cleavage (e.g., with TFA). This dual protection minimizes side reactions, particularly in sequences prone to aggregation or oxidation .

Q. What purification and characterization methods are recommended for peptides containing this compound?

After synthesis, reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) is standard for purification. Analytical HPLC and LC-MS confirm purity and molecular weight. NMR (¹H/¹³C) can verify the integrity of the N-methyl tryptophan residue and absence of racemization. MALDI-TOF or ESI-MS is used for mass validation .

Advanced Research Questions

Q. How does the steric hindrance of the N-methyl group in this compound impact coupling efficiency in SPPS?

The N-methyl group introduces steric constraints, potentially slowing coupling kinetics. To mitigate this, use double coupling cycles (e.g., 2 × 30 min) with activated esters or switch to stronger activators like HATU/DIPEA. Pre-activation of the amino acid for 1–2 minutes before resin addition improves efficiency. Monitoring by FT-IR or inline UV spectroscopy can optimize reaction times .

Q. What analytical strategies address side reactions or impurities when using this compound in hydrophobic peptide sequences?

Hydrophobic sequences often form β-sheet aggregates, leading to incomplete couplings. Incorporate pseudoproline dipeptides or backbone-protected residues (e.g., Hmb) to disrupt aggregation. Use HPLC-MS to identify deletion sequences or truncated products. If oxidation of tryptophan occurs (e.g., during cleavage), add scavengers like EDT or TIPS in the cleavage cocktail .

Q. How can solubility challenges of this compound be managed during synthesis?

Dissolve the derivative in minimal DMF or NMP (5–10 mL/g) with gentle heating (≤40°C) and sonication. For highly hydrophobic sequences, add chaotropic agents (e.g., 2% LiCl in DMF) to improve solvation. If precipitation occurs during coupling, increase solvent volume or switch to a more polar solvent like DMSO .

Q. What are the implications of the Boc group’s acid sensitivity in this compound for orthogonal deprotection strategies?

The Boc group is stable under Fmoc deprotection conditions (piperidine) but cleaved with TFA during resin cleavage. For orthogonal protection in complex syntheses (e.g., branched peptides), pair with acid-labile groups like Trt or Pbf. Avoid prolonged TFA exposure to prevent indole alkylation, and optimize cleavage times via kinetic studies .

Q. How does the N-methylation of tryptophan influence peptide conformational stability in structural studies?

N-methylation reduces hydrogen-bonding capacity, stabilizing helical or turn conformations in solution NMR studies. Compare CD spectra of methylated vs. non-methylated analogs to assess secondary structure differences. MD simulations can predict conformational flexibility changes due to steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.